molecular formula C9H19NO2 B1630810 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one CAS No. 74509-79-8

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one

Cat. No. B1630810
CAS RN: 74509-79-8
M. Wt: 173.25 g/mol
InChI Key: QZNLTZOIQGUVGO-UHFFFAOYSA-N
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Description

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one involves the use of N-ethylethanolamine, tetrabutylammonium bromide, potassium hydroxide, chloroform, and water. The reaction temperature is controlled at 20 to 30 °C, and 5-chloro-2-pentanone is added dropwise. After the addition is completed, the mixture is stirred for 3 hours, static layering is performed, and the water phase is discarded. The organic layer is added with anhydrous sodium sulfate, the temperature is controlled at 10 20 °C, stirred and dried for 1 hour, and then filtered. The filtrate is the organic phase of the condensation product .


Molecular Structure Analysis

The molecular formula of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is C9H19NO2 .


Chemical Reactions Analysis

The reaction of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one involves the use of N-ethylethanolamine, tetrabutylammonium bromide, potassium hydroxide, chloroform, and water. The reaction temperature is controlled at 20 to 30 °C, and 5-chloro-2-pentanone is added dropwise. After the addition is completed, the mixture is stirred for 3 hours, static layering is performed, and the water phase is discarded. The organic layer is added with anhydrous sodium sulfate, the temperature is controlled at 10 20 °C, stirred and dried for 1 hour, and then filtered. The filtrate is the organic phase of the condensation product .


Physical And Chemical Properties Analysis

The molecular weight of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is 173.25266 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

HIV-Protease Assay Development

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one derivatives are utilized in the development of HIV-protease assays. For instance, a study by Badalassi et al. (2002) demonstrated the preparation of specific amino acid derivatives for solid-phase peptide synthesis. These peptides serve as chromogenic protease substrates, enabling the detection of HIV-protease activity through spectrophotometric methods (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Synthesis of Amino Acids in Toxins

The compound is also involved in the synthesis of specific amino acids found in toxins. A study by Shimohigashi et al. (1976) reported on the synthesis of L-forms of 2-amino-5-aryl pentanoic acids, which are constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).

Antibacterial and Antioxidant Applications

Ejidike and Ajibade (2015) explored the synthesis of metal(II) complexes with derivatives of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one. Their research highlighted the antibacterial and antioxidant properties of these compounds, indicating potential applications in medical and biochemical fields (Ejidike & Ajibade, 2015).

Pharmaceutical Synthesis

In the pharmaceutical industry, derivatives of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one are integral in synthesizing various drugs. For instance, Finn et al. (1984) identified 1-Amino-4-hydroxybutan-2-one as a major product in the hydrolysis of clavulanic acid, a significant process in the production of specific pharmaceuticals (Finn, Harris, Hunt, & Zomaya, 1984).

Chemical Research and Catalysis

The compound is also significant in chemical research, particularly in catalysis. Reddy et al. (1994) studied the intramolecular cyclization of 5-amino-1-pentanol to piperidine bases using zeolite catalysts, which highlights the role of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one derivatives in chemical synthesis processes (Reddy, Kulkarni, & Subrahmanyam, 1994).

properties

IUPAC Name

5-[ethyl(2-hydroxyethyl)amino]pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-10(7-8-11)6-4-5-9(2)12/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNLTZOIQGUVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996015
Record name 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one

CAS RN

74509-79-8
Record name 5-[Ethyl(2-hydroxyethyl)amino]-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74509-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074509798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-[Ethyl(2-hydroxyethyl)amino]-2-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NMR GC - chemicalbook.com
3-(2-Chloroethyl)-6, 7, 8, 9-tetrahydro-2-methyl-4H-pyrido [1, 2-a] pyrimidin-4-one--> Thiamine chloride--> Fursultiamine--> 2-(4-Aminopentyl (ethyl) amino) ethanol--> 3-(2-Chloroethyl)-…
Number of citations: 0 www.chemicalbook.com
S Van Praet, G Preegel, F Rammal… - … Sustainable Chemistry & …, 2022 - ACS Publications
Reductive amination plays a paramount role in the synthesis of amines. It is often proposed as a more ecofriendly synthesis process than the traditional S N 2-type reactions of amines …
Number of citations: 6 pubs.acs.org
E Yu, HPR Mangunuru, NS Telang… - Beilstein Journal of …, 2018 - beilstein-journals.org
Numerous synthetic methods for the continuous preparation of fine chemicals and active pharmaceutical ingredients (API’s) have been reported in recent years resulting in a dramatic …
Number of citations: 41 www.beilstein-journals.org
P Malik, S Jain, P Jain, J Kumawat… - Archiv der …, 2022 - Wiley Online Library
The outbreak of the coronavirus pandemic COVID‐19 created by its severe acute respiratory syndrome corona virus‐2 (SARS‐CoV‐2) variant, known for producing a very severe acute …
Number of citations: 4 onlinelibrary.wiley.com
S Szymkuć, EP Gajewska, K Molga, A Wołos… - Chemical …, 2020 - pubs.rsc.org
A computer program for retrosynthetic planning helps develop multiple “synthetic contingency” plans for hydroxychloroquine and also routes leading to remdesivir, both promising but …
Number of citations: 17 pubs.rsc.org
R Shaik, HSP Rao - Mini-Reviews in Organic Chemistry, 2022 - ingentaconnect.com
Hydroxychloroquine (HCQ) is an extremely important drug used for the treatment of various ailments. WHO listed it as one of the essential drugs. The utility of hydroxychloroquine (HCQ) …
Number of citations: 2 www.ingentaconnect.com
EK Reddy, S Battula, S Anwar… - Mini Reviews in …, 2021 - ingentaconnect.com
The current pandemic of COVID-19 caused by SARS-Cov-2 has posed a severe threat to the whole world with its highly infectious, progressive nature with up to 10% mortality rates. The …
Number of citations: 5 www.ingentaconnect.com
FM Akwi, P Watts - Flow and Microreactor Technology in …, 2022 - Wiley Online Library
The use of flexible and cost‐effective manufacturing technologies for the production of active pharmaceutical intermediates (APIs) is one major pathway toward solving drug shortage …
Number of citations: 2 onlinelibrary.wiley.com
D Kumar, GN Vaidya, A Venkatesh, DR Chatterjee… - 2022 - chemrxiv.org
With no proven therapy against COVID-19, the repurposing of existing drugs is an ongoing exercise. In this context, an antimalarial drug, hydroxychloroquine (HCQ) received immediate …
Number of citations: 3 chemrxiv.org
DL Riley, I Strydom, R Chikwamba… - Reaction Chemistry & …, 2019 - pubs.rsc.org
Africa is one of the world's fastest growing economies, with South Africa having the fifth highest worldwide pharmaceutical expenditure per capita. In recent years, several companies …
Number of citations: 18 pubs.rsc.org

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